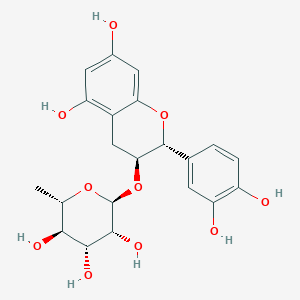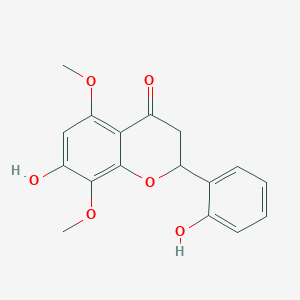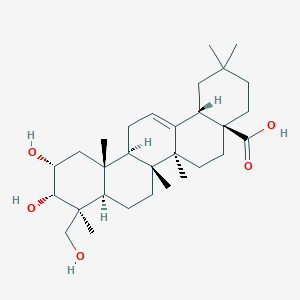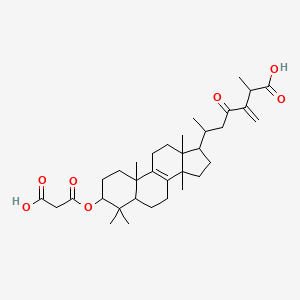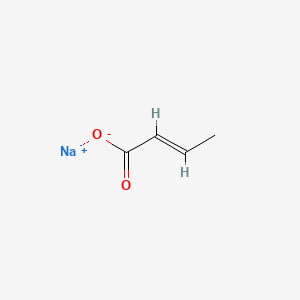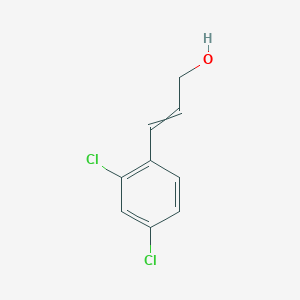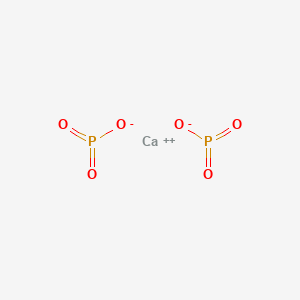
(R)-ethyl 3,4-dihydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-ethyl 3,4-dihydroxybutanoate is an organic compound with the molecular formula C6H12O4 It is a chiral ester derived from butanoic acid, featuring two hydroxyl groups on the third and fourth carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-ethyl 3,4-dihydroxybutanoate typically involves the esterification of ®-3,4-dihydroxybutanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
(R)-3,4-dihydroxybutanoic acid+ethanolH2SO4(R)-ethyl 3,4-dihydroxybutanoate+water
Industrial Production Methods
Industrial production of ®-ethyl 3,4-dihydroxybutanoate may involve biocatalytic processes using enzymes to achieve high enantioselectivity. Enzymes such as lipases can be employed to catalyze the esterification reaction under mild conditions, providing a more environmentally friendly and efficient method compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
®-ethyl 3,4-dihydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Tosyl chloride or mesyl chloride can be used to convert hydroxyl groups into better leaving groups for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ®-ethyl 3,4-dioxobutanoate.
Reduction: Formation of ®-3,4-dihydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
®-ethyl 3,4-dihydroxybutanoate is used as a building block in organic synthesis. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, ®-ethyl 3,4-dihydroxybutanoate can be used as a substrate for studying enzyme-catalyzed reactions involving ester hydrolysis and oxidation.
Medicine
Industry
In the industrial sector, ®-ethyl 3,4-dihydroxybutanoate can be used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.
Wirkmechanismus
The mechanism of action of ®-ethyl 3,4-dihydroxybutanoate in biological systems involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, resulting in the formation of ®-3,4-dihydroxybutanoic acid and ethanol. The hydroxyl groups on the butanoic acid can further participate in metabolic pathways, contributing to various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-ethyl 3,4-dihydroxybutanoate: The enantiomer of ®-ethyl 3,4-dihydroxybutanoate, differing in the spatial arrangement of the hydroxyl groups.
Ethyl 3,4-dihydroxybutanoate: The racemic mixture containing both ® and (S) enantiomers.
Methyl 3,4-dihydroxybutanoate: A similar compound with a methyl ester group instead of an ethyl ester group.
Uniqueness
®-ethyl 3,4-dihydroxybutanoate is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer and racemic mixture. The presence of two hydroxyl groups also provides additional functionalization sites, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
112635-76-4 |
|---|---|
Molekularformel |
C6H12O4 |
Molekulargewicht |
148.15708 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


